molecular formula C13H16O4 B8446341 Ethyl 2-(4-acetyl-2-methylphenoxy)acetate

Ethyl 2-(4-acetyl-2-methylphenoxy)acetate

Cat. No. B8446341
M. Wt: 236.26 g/mol
InChI Key: JLAOWXFXSSLUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-acetyl-2-methylphenoxy)acetate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-acetyl-2-methylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-acetyl-2-methylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-acetyl-2-methylphenoxy)acetate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-methylphenoxy)acetate

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)8-17-12-6-5-11(10(3)14)7-9(12)2/h5-7H,4,8H2,1-3H3

InChI Key

JLAOWXFXSSLUOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Hydroxy-3-methylphenyl)ethanone (90 g) and cesium carbonate (216 g) were stirred in acetonitrile (900 ml) at room temperature under nitrogen for 10 minutes. Ethyl bromoacetate (73 ml) was added and the mixture heated to 40° C. for 3 hours. Further ethyl bromoacetate (2.5 ml) and cesium carbonate (1 g) were added and heating continued for a further hour. The cooled reaction was filtered and the filtrate concentrated to give the title compound as a yellow oil.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To intermediate 4 (710 mg, 1.81 mmol) in DMF (50 mL) was added the K2CO3 (275 mg, 1.99 mmol) followed by the ethyl 2-bromo-2-methylpropanate (280 μL, 1.91 mmol; Aldrich) and the reaction heated to 80° C. After 18 h, the reaction cooled to rt and the solvent removed in vacuo. The residue treated with water (200 mL), extracted 3×50 mL CH2Cl2, dried over Na2SO4, filtered and the solvent removed under vaccum. The residue was chromatographed (CH2Cl2/MeOH: 99/1). To afford 680 mg (77%) of Intermediate 5 as a clear oil. 1H NMR(CDCl3): δ 7.95 (d, 2H), 7.60 (d, 2H), 7.15 (d, 2H), 6.75 (d, 2H), 6.05 (t, 1H), 4.45 (d, 2H), 4.15 (q, 2H), 2.65 (s, 3H), 1.50 (s, 6H), 1.20 (t, 3H).
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
280 μL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods III

Procedure details

A mixture of 1-(4-hydroxy-3-methylphenyl)ethanone (5 g, 33.3 mmol), ethyl 2-bromoacetate (1.1 eq.), and cesium carbonate (2 eq.) in acetonitrile (200 mL) was stirred at room temperature overnight. The acetonitrile was removed in vacuo, and the crude oil was dissolved in ethyl acetate (50 mL) and washed with 1M HCl (2×50 mL), water (2×50 mL), and brine (50 mL). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to obtain ethyl 2-(4-acetyl-2-methylphenoxy)acetate (683).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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